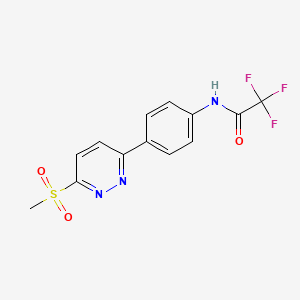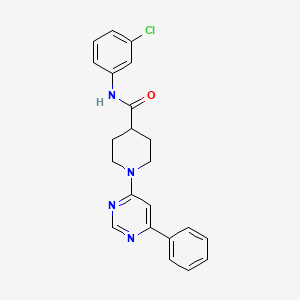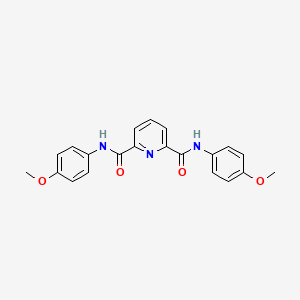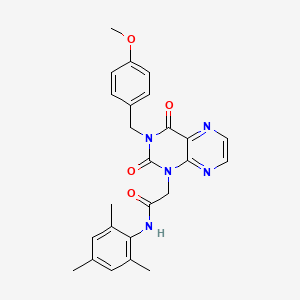
2,2,2-trifluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-TRIFLUORO-N-[4-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]ACETAMIDE is a synthetic organic compound with the molecular formula C8H7F3N2O3S It is characterized by the presence of trifluoromethyl and methanesulfonyl groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-TRIFLUORO-N-[4-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]ACETAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(6-methanesulfonylpyridazin-3-yl)aniline.
Trifluoroacetylation: The aniline derivative is then subjected to trifluoroacetylation using trifluoroacetic anhydride in the presence of a base such as pyridine. This step introduces the trifluoromethyl group into the molecule.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common.
Chemical Reactions Analysis
Types of Reactions
2,2,2-TRIFLUORO-N-[4-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl and methanesulfonyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
2,2,2-TRIFLUORO-N-[4-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is explored for its use in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2,2,2-TRIFLUORO-N-[4-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: The presence of trifluoromethyl and methanesulfonyl groups can enhance the compound’s binding affinity to its targets, resulting in potent biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,2-TRIFLUORO-N-[4-(SULFAMOYLPHENYL)ACETAMIDE]: Similar structure but with a sulfamoyl group instead of methanesulfonyl.
2,2,2-TRIFLUORO-N-[4-(METHANESULFONYLPHENYL)ACETAMIDE]: Similar structure but without the pyridazinyl group.
Uniqueness
2,2,2-TRIFLUORO-N-[4-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]ACETAMIDE is unique due to the presence of both trifluoromethyl and methanesulfonyl groups, which impart distinct chemical and biological properties. The combination of these functional groups with the pyridazinyl moiety enhances its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C13H10F3N3O3S |
|---|---|
Molecular Weight |
345.30 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]acetamide |
InChI |
InChI=1S/C13H10F3N3O3S/c1-23(21,22)11-7-6-10(18-19-11)8-2-4-9(5-3-8)17-12(20)13(14,15)16/h2-7H,1H3,(H,17,20) |
InChI Key |
MMFTYXVUDGXZOG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-mesitylacetamide](/img/structure/B11274441.png)
![N-(3-Chloro-4-methylphenyl)-2-{[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide](/img/structure/B11274442.png)
![4-chloro-N'-{[2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]sulfonyl}benzohydrazide](/img/structure/B11274447.png)
![2-(2-{[(5-methylfuran-2-yl)methyl]amino}-2-oxoethoxy)-N-(4-methylphenyl)acetamide](/img/structure/B11274458.png)
![Ethyl 4-{[2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]sulfonyl}piperazine-1-carboxylate](/img/structure/B11274459.png)
![N-Cyclohexyl-1-({5-[(1E)-2-(2,5-dimethylphenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide](/img/structure/B11274466.png)


![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B11274476.png)

![methyl (4-{[1-oxo-1-(phenylamino)propan-2-yl]sulfanyl}-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B11274486.png)
![9-(2,5-dimethoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11274496.png)

